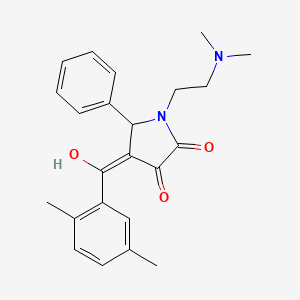

1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

Description

This compound belongs to the 5-hydroxy-1H-pyrrol-2(5H)-one class, characterized by a bicyclic framework substituted with a dimethylaminoethyl group at position 1, a 2,5-dimethylbenzoyl moiety at position 4, a hydroxyl group at position 3, and a phenyl ring at position 5. The dimethylaminoethyl substituent suggests enhanced solubility compared to alkyl or aryl-substituted analogs, while the 2,5-dimethylbenzoyl group may influence steric and electronic interactions with biological targets .

Properties

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-5-phenylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-15-10-11-16(2)18(14-15)21(26)19-20(17-8-6-5-7-9-17)25(13-12-24(3)4)23(28)22(19)27/h5-11,14,20,26H,12-13H2,1-4H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFARRRXSSGJHEX-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving an appropriate amine and a diketone.

Introduction of Substituents: The dimethylaminoethyl group, dimethylbenzoyl group, hydroxy group, and phenyl group are introduced through various substitution reactions. These reactions may involve the use of reagents such as dimethylamine, benzoyl chloride, and phenylboronic acid.

Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups in the dimethylbenzoyl and pyrrolone moieties can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkyl groups, using appropriate reagents and conditions.

Addition: The double bonds in the pyrrolone ring can undergo addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology: The compound may have potential as a biological probe or drug candidate. Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic applications.

Medicine: The compound’s potential pharmacological properties can be investigated for the development of new drugs. Its structure may allow for the modulation of specific biological pathways, making it a candidate for drug discovery.

Industry: The compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one involves its interactions with molecular targets and pathways. The compound’s dimethylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their function. The phenyl and dimethylbenzoyl groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structure-Activity Relationships (SAR)

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Biological Activity

The compound 1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a dimethylamino group, a hydroxyl group, and a benzoyl moiety, which are crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| HeLa | 12.8 | Caspase activation |

| A549 | 10.5 | Bcl-2 modulation |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values were found to be in the range of 8–32 µg/mL, indicating moderate antibacterial activity .

Study 1: Anticancer Efficacy

In a study published in Chemistry & Biology, researchers evaluated the compound's effects on tumor growth in vivo using xenograft models. The results showed a reduction in tumor size by up to 65% compared to control groups after treatment with the compound over four weeks .

Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy against multi-drug resistant strains. The compound was tested in combination with standard antibiotics, resulting in enhanced activity against resistant strains of E. coli and S. aureus, suggesting potential for use in combination therapies .

Apoptotic Pathways

The biological activity of this compound is primarily linked to its ability to modulate apoptotic pathways. Key findings include:

- Caspase Activation : The compound activates caspases 3 and 9, essential for the execution phase of apoptosis.

- Bcl-2 Family Modulation : It downregulates anti-apoptotic Bcl-2 proteins while upregulating pro-apoptotic factors like Bax.

Antibacterial Mechanism

The antimicrobial action is believed to involve disruption of bacterial cell membrane integrity and interference with protein synthesis, although further mechanistic studies are needed to elucidate these pathways fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.